molecular formula C2H5ClHg B110762 Ethylmercury chloride CAS No. 107-27-7

Ethylmercury chloride

Cat. No.: B110762
CAS No.: 107-27-7
M. Wt: 265.1 g/mol
InChI Key: QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Description

Ethylmercury chloride is an organomercury compound where an ethyl group is bound to a mercury (II) center, forming a cation with the chemical formula C₂H₅HgCl. This compound is known for its use as a fungicide and preservative in various agricultural and pharmaceutical products. It has been widely studied due to its environmental presence and potential toxicity.

Mechanism of Action

Target of Action

Ethylmercury chloride, also known as thimerosal, primarily targets sulfhydryl-containing active sites of various enzymes and binds to sulfhydryl compounds, including glutathione, cysteine, and sulfhydryl groups of proteins . These targets play crucial roles in maintaining cellular function and integrity.

Mode of Action

It is known to inhibit the activity of enzymes containing sulfhydryl groups by binding to them . This interaction can lead to changes in cellular processes that these enzymes are involved in, potentially disrupting normal cell function.

Biochemical Pathways

This compound can affect several biochemical pathways. It has been suggested that it can impair calcium homeostasis, induce oxidative stress, and alter glutamate homeostasis . These disruptions can lead to a variety of downstream effects, including neurotoxicity .

Result of Action

The effects of this compound action at the molecular and cellular level can be quite severe. It can cause necrosis, telangiectasis, and exfoliation of epithelial cells in the gill, as well as edema, vacuoles, and pyknotic nuclei in hepatocytes . In humans, exposure to this compound can lead to deficits in cognitive and motor function, distal paresthesias, ataxia, unsteady gait, muscle weakness, impairment of the senses, irritability, memory loss, insomnia, and confusion .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It has been identified in soils and sediments from a variety of sites, with a similar concentration to methylmercury in some cases . More importantly, ethylmercury in the environment is derived not only from anthropogenic input (as bactericide, etc.), but also possibly from unknown natural formation pathways . Global warming and trophic shift may offset the efforts to reduce mercury emissions and even increase the mercury burden in the biota .

Biochemical Analysis

Biochemical Properties

Ethylmercury chloride is a substituent of compounds and occurs as a component of compounds of the formula C2H5HgX where X = chloride, thiolate, or another organic group . In the body, ethylmercury is most commonly encountered as derivatives with a thiolate attached to the mercury .

Cellular Effects

This compound has shown toxicity to various organisms. For instance, it showed an obvious toxicity to 4-month-old Chinese rare minnow, inducing necrosis, telangiectasis and exfoliation of epithelial cells in the gill, as well as edema, vacuoles, and pyknotic nuclei in hepatocytes . At the cellular level, this compound exhibits toxic mechanisms such as inhibition of cell growth and decreased integrity of the cell membrane .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. Given the comparable electronegativities of mercury and carbon, the mercury-carbon bond is described as covalent

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, following exposure to high concentrations of this compound (acute exposure), significant changes were observed during the whole experimental process, compared with the control group .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Persistent contact with small dosages of this compound has been shown to have detrimental effects on the hippocampus in animal models, resulting in hippocampal dysfunction .

Metabolic Pathways

This compound is involved in various metabolic pathways. Sublethal dose exposure revealed a very high accumulation of this compound in fish, which is subsequently metabolized to inorganic mercury and eliminated after depuration .

Transport and Distribution

This compound is transported and distributed within cells and tissues. Like methylmercury, this compound distributes to all body tissues, crossing the blood–brain barrier and the placental barrier, and also moves freely throughout the body .

Subcellular Localization

Current studies have not provided specific information on the subcellular localization of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethylmercury chloride can be synthesized through the reaction of ethylmercury hydroxide with hydrochloric acid. The reaction typically occurs under controlled conditions to ensure the purity and stability of the product.

Industrial Production Methods: In industrial settings, this compound is produced by reacting ethylmercury acetate with hydrochloric acid. This method is preferred due to its efficiency and the high yield of the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, leading to the formation of ethylmercury oxide.

    Reduction: It can be reduced to elemental mercury and ethane under specific conditions.

    Substitution: this compound can participate in substitution reactions where the chloride ion is replaced by other anions or functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride are used.

    Substitution: Reagents like sodium thiolate can be used for substitution reactions.

Major Products Formed:

    Oxidation: Ethylmercury oxide.

    Reduction: Elemental mercury and ethane.

    Substitution: Ethylmercury thiolate and other substituted products.

Scientific Research Applications

Ethylmercury chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studies on its toxicity and bioaccumulation in aquatic organisms provide insights into environmental pollution.

    Medicine: Historically, it has been used as a preservative in vaccines and other pharmaceutical products.

    Industry: It is employed as a fungicide in agriculture to protect crops from fungal infections.

Comparison with Similar Compounds

    Methylmercury chloride: Similar in structure but with a methyl group instead of an ethyl group.

    Phenylmercury chloride: Contains a phenyl group instead of an ethyl group.

    Dimethylmercury: Contains two methyl groups bound to mercury.

Uniqueness: this compound is unique due to its specific use as a preservative and fungicide. Its toxicity profile and environmental behavior also distinguish it from other organomercury compounds.

Properties

IUPAC Name

chloro(ethyl)mercury
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InChI

InChI=1S/C2H5.ClH.Hg/c1-2;;/h1H2,2H3;1H;/q;;+1/p-1
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InChI Key

QWUGXIXRFGEYBD-UHFFFAOYSA-M
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Canonical SMILES

CC[Hg]Cl
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Molecular Formula

C2H5ClHg
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DSSTOX Substance ID

DTXSID9042128
Record name Chloroethylmercury
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Molecular Weight

265.10 g/mol
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Physical Description

Ethyl mercury chloride appears as silver iridescent crystals or white fluffy solid. Sublimes easily. Sensitive to light. Highly toxic. Causes skin burns and is absorbed through the skin., White silvery solid; Insoluble in water; [Merck Index] Silver crystalline solid; Insoluble in water; [Alfa Aesar MSDS]
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Boiling Point

Sublimes (NTP, 1992)
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
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Density

3.482 (NTP, 1992) - Denser than water; will sink
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Vapor Pressure

6.44 [mmHg]
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CAS No.

107-27-7
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Melting Point

378 °F (NTP, 1992)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of ethylmercury chloride?

A1: this compound has the molecular formula C2H5HgCl and a molecular weight of 265.11 g/mol.

Q2: How does this compound interact with biological systems?

A2: this compound primarily interacts with sulfhydryl groups (-SH) present in proteins and enzymes. This interaction can disrupt crucial cellular processes. [, , ] One study showed that this compound inhibits potassium-stimulated calcium uptake in rat brain synaptosomes, likely due to its interaction with sulfhydryl groups essential for this process. [] Another study highlighted the role of sulfhydryl groups and zinc ions in the skin's reaction to this compound, suggesting a mechanism similar to its toxicity in biological systems. []

Q3: What is known about the metabolism of this compound?

A3: Research suggests that this compound is metabolized in rats, leading to the formation of ethylene and inorganic mercury. Ethylene is exhaled, while inorganic mercury accumulates in the kidneys and is excreted in urine. [] Another study suggests the potential for a mercury-free metabolite, accounting for approximately 12% of the administered dose found in the urine. []

Q4: What analytical methods are used to detect and quantify this compound?

A4: Several techniques are employed for the detection and quantification of this compound. These include:

  • Gas Chromatography coupled with Atomic Absorption Spectrometry (GC-AAS): This method offers high sensitivity and selectivity for determining trace amounts of this compound in air and other matrices. [, , ]
  • Gas Chromatography coupled with Mass Spectrometry (GC-MS): This technique provides accurate identification and quantification of this compound in environmental water samples. []
  • High-Performance Liquid Chromatography coupled with Atomic Fluorescence Spectrometry (HPLC-AFS): This method enables speciation analysis, differentiating this compound from other mercury species in various matrices. [, ]

Q5: Can you elaborate on the use of a UV/TiO2 photocatalysis reaction device (UV/TiO2 PCRD) in mercury analysis?

A5: A UV/TiO2 PCRD serves as an alternative to traditional KBH4/NaOH-HCl systems for online vapor generation of mercury species. This method, coupled with AFS or HPLC-AFS, allows for direct detection and speciation analysis of mercury species, including this compound, with high sensitivity. []

Q6: What are the toxicological effects of this compound exposure?

A6: this compound is a known toxicant that can induce severe neurological damage. Studies in rats highlight its effects on the central nervous system, particularly in specific brain regions. [, ] Exposure can lead to a range of symptoms, including impaired motor function, tremors, and convulsions. [, ] Research also suggests potential sex-related differences in the toxic manifestations of this compound poisoning. []

Q7: What is the environmental impact of this compound?

A7: this compound poses a significant environmental risk due to its persistence and bioaccumulation potential. [, ] Its presence in water sources raises concerns about contamination of aquatic ecosystems and potential adverse effects on aquatic organisms. []

Q8: Are there any strategies for mitigating the environmental impact of this compound?

A8: Research explores heterogeneous photocatalysis with TiO2 as a potential method for treating this compound contamination. [] This approach aims to degrade the compound into less harmful substances, reducing its environmental impact. Further research is crucial for developing effective remediation strategies.

Q9: Is there research on the impact of this compound on specific organs?

A9: Studies have investigated the effects of this compound on various organs:

  • Brain: Research shows this compound's detrimental effects on the brain, particularly in regions like the cerebellum. [, , ]
  • Liver and Kidneys: Studies have examined the accumulation and retention of mercury in the liver and kidneys of chicks following this compound exposure. []
  • Heart: Research suggests potential biochemical changes in the myocardium (heart muscle) due to chronic exposure to this compound. []

Q10: Are there any known instances of this compound resistance?

A10: Research on the common smut fungus indicates potential for resistance development to this compound, highlighting the importance of understanding resistance mechanisms to ensure effective control measures. []

Q11: Are there alternatives to using this compound?

A12: Research highlights alternative fungicides, such as thiram and captan, for seed treatment in agriculture. [] These alternatives potentially offer similar efficacy with a reduced environmental footprint compared to this compound.

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